Lipophilicity vs. Methyl Ester Analog
The ethyl ester derivative (target compound) exhibits a substantially more positive LogP value than its methyl ester analog (methyl 1-methyl-4-oxopiperidine-3-carboxylate, CAS 13221-89-1), indicating greater lipophilicity. This property is critical for applications requiring improved membrane permeability or partitioning into organic solvents [1][2]. Additionally, the higher boiling point (272.3°C vs. 255.3°C) suggests greater thermal stability, which can be advantageous in high-temperature reactions [3].
| Evidence Dimension | Lipophilicity (LogP) and Boiling Point |
|---|---|
| Target Compound Data | LogP: 0.0082 to 0.25; Boiling Point: 272.3±35.0 °C at 760 mmHg |
| Comparator Or Baseline | Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1): LogP: -0.3819; Boiling Point: 255.3 °C at 760 mmHg |
| Quantified Difference | ΔLogP ≈ +0.39 to +0.63; ΔBoiling Point ≈ +17.0 °C |
| Conditions | Predicted/computed physicochemical properties from authoritative databases. |
Why This Matters
Increased lipophilicity can enhance compound partitioning in organic phases and potentially improve cell permeability, making the ethyl ester a more suitable choice for applications requiring greater hydrophobicity.
- [1] Molbase. 1-甲基-4-氧代哌啶-3-羧酸乙酯 - LogP Data. Accessed April 2026. View Source
- [2] Molbase. Methyl 1-methyl-4-oxopiperidine-3-carboxylate - LogP Data. Accessed April 2026. View Source
- [3] ChemSrc. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate - Boiling Point. Accessed April 2026. View Source
